tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate
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Description
Tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate, also known as Tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate, is a useful research compound. Its molecular formula is C24H36N2O6 and its molecular weight is 448.56. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids
Enantiopure azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains have been synthesized, demonstrating the versatility of azetidine-based compounds in producing orthogonally protected amino acid-Aze chimeras. These chimeras serve as tools for studying peptide activity's conformational influences, highlighting the compound's utility in fundamental peptide research (Sajjadi & Lubell, 2008).
Highly Stereoselective Synthesis
The compound has been employed in highly stereoselective syntheses, such as the total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, showcasing its role in creating complex molecules with precise stereochemical control (Nativi, Reymond, & Vogel, 1989).
Versatile Building Blocks for Synthetic Organic Chemistry
Tert-butyl phenylazocarboxylates, related to the compound , are highlighted as versatile building blocks in synthetic organic chemistry, facilitating various modifications and reactions to generate novel molecular structures (Jasch, Höfling, & Heinrich, 2012).
Development of Antibacterial Agents
The synthesis and characterization of substituted phenyl azetidines, potentially derived from processes involving tert-butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate, underscore the compound's significance in generating new antimicrobial agents (Doraswamy & Ramana, 2013).
properties
IUPAC Name |
tert-butyl (2S)-1-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O6/c1-23(2,3)31-20(27)18(25-22(29)30-16-17-10-8-7-9-11-17)12-14-26-15-13-19(26)21(28)32-24(4,5)6/h7-11,18-19H,12-16H2,1-6H3,(H,25,29)/t18-,19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVWYXDGFZLKP-OALUTQOASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN1CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCN1CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678982 |
Source
|
Record name | tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate | |
CAS RN |
1235453-07-2 |
Source
|
Record name | tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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